![molecular formula C18H14ClNO4 B2554156 N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 365511-81-5](/img/structure/B2554156.png)
N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound “N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a 2H-pyran ring), a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine), and a methoxy group (an alkyl group derived from methane). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromene ring, carboxamide group, and methoxy group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antibacterial Activity
The compound has been found to exhibit antibacterial activity against certain strains of bacteria. In a study, the compound showed in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .
Urease Inhibition
The compound has been reported to have potential as a urease inhibitor . Urease is an enzyme that can cause several health issues, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, and kidney stone formation . The compound was found to be a potent anti-urease inhibitor, with inhibitory activity IC50 in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM .
Anti-Cancer Activity
The compound has shown potential as an anti-cancer agent , particularly in the treatment of ovarian cancer . The specific mechanisms of action and effectiveness of the compound in cancer treatment are areas of ongoing research .
Synthesis of Thiazole Derivatives
The compound has been used in the synthesis of thiazole derivatives . Thiazole and its derivatives have a wide range of applications in pharmaceutical chemistry, including antimicrobial, antifungal, antiretroviral, and antineoplastic drugs .
Development of Novel Urease Inhibitors
The compound has been used in the development of novel urease inhibitors . These inhibitors can be used in the treatment of various diseases caused by urease-producing bacteria .
Role in Open Science Research
While not a direct application of the compound, the study and analysis of such compounds play a significant role in open science research . The open sharing of data and findings related to these compounds can accelerate scientific discovery and innovation .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-10-13(19)6-4-7-14(10)20-17(21)12-9-11-5-3-8-15(23-2)16(11)24-18(12)22/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGHGXIKRJITMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
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